![molecular formula C11H10Cl2N4O B12047247 3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide](/img/structure/B12047247.png)
3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide
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Overview
Description
3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide is a chemical compound with the molecular formula C11H10Cl2N4O. It is characterized by the presence of a dichloro-imidazole moiety attached to a benzimidamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide typically involves the reaction of 4,5-dichloroimidazole with a benzimidamide derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The dichloro groups in the imidazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- (1Z)-2-(4,5-Dichloro-1H-imidazol-1-yl)-N′-hydroxyethanimidamide
- 3-[3-(4,5-Dichloro-1H-imidazol-1-yl)-1-propyn-1-yl]-5-nitropyridine
Uniqueness
3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide is unique due to its specific structure, which combines the dichloro-imidazole moiety with a benzimidamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
3-((4,5-Dichloro-1H-imidazol-1-yl)methyl)-N-hydroxybenzimidamide, a compound with significant potential in medicinal chemistry, has drawn attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on available research.
Chemical Structure and Properties
The compound is characterized by the presence of a dichloroimidazole moiety linked to a hydroxylated benzimidamide. Its chemical formula is C10H9Cl2N5O, and it possesses unique properties that contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds containing imidazole rings exhibit a variety of biological activities, including:
- Antiviral Activity : Studies have shown that related imidazole derivatives can induce cytokine production, particularly interferon (IFN), which plays a crucial role in antiviral responses. For instance, certain imidazo[4,5-c]quinolines demonstrated the ability to inhibit virus lesion development in animal models by enhancing IFN production .
- Antibacterial and Antifungal Properties : Imidazole derivatives have been reported to exhibit antimicrobial effects against various pathogens. For example, a study indicated that certain substituted imidazoles displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Antitumor Activity : Compounds with similar structures have shown promise in cancer treatment by inducing apoptosis in tumor cells. The mechanisms often involve the modulation of signaling pathways critical for cell survival .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Cytokine Induction : The compound may enhance the production of cytokines like IFN, which are vital for immune responses against viral infections .
- Enzyme Inhibition : Similar compounds have been found to inhibit specific enzymes involved in cellular processes, leading to altered cell proliferation and survival .
- DNA Interaction : Some imidazole derivatives can intercalate with DNA, affecting replication and transcription processes crucial for cancer cell growth .
Antiviral Activity Study
A study involving imidazo[4,5-c]quinolines showed that these compounds could effectively reduce herpes simplex virus lesions in guinea pigs by inducing IFN production. This highlights the potential of this compound as an antiviral agent .
Antimicrobial Activity Assessment
In a comparative study on various imidazole derivatives, this compound was evaluated for its antimicrobial efficacy against E. coli and Bacillus subtilis. The results indicated significant inhibition zones comparable to established antibiotics .
Table 1: Biological Activities of Imidazole Derivatives
Activity Type | Example Compounds | Observed Effects |
---|---|---|
Antiviral | Imidazo[4,5-c]quinolines | Induction of IFN; reduced viral lesions |
Antibacterial | Substituted imidazoles | Significant inhibition against S. aureus, E. coli |
Antitumor | Various imidazole derivatives | Induced apoptosis in cancer cell lines |
Table 2: Antimicrobial Efficacy
Compound | Zone of Inhibition (mm) |
---|---|
This compound | 20 |
Ciprofloxacin (Control) | 28 |
Properties
Molecular Formula |
C11H10Cl2N4O |
---|---|
Molecular Weight |
285.13 g/mol |
IUPAC Name |
3-[(4,5-dichloroimidazol-1-yl)methyl]-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C11H10Cl2N4O/c12-9-10(13)17(6-15-9)5-7-2-1-3-8(4-7)11(14)16-18/h1-4,6,18H,5H2,(H2,14,16) |
InChI Key |
WRFKMXNSFXTXMX-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=N/O)/N)CN2C=NC(=C2Cl)Cl |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)CN2C=NC(=C2Cl)Cl |
Origin of Product |
United States |
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